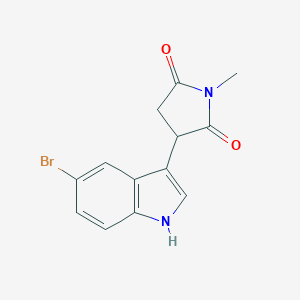
3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione is a chemical compound that has gained significant attention in scientific research. It is a derivative of thalidomide, which is a drug that was initially developed as a sedative but was later found to have anti-inflammatory and immunomodulatory properties. The synthesis of 3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione has been extensively studied, and its mechanism of action and biochemical and physiological effects have been investigated.
Mecanismo De Acción
The mechanism of action of 3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione involves the inhibition of the activity of the transcription factor NF-κB, which is involved in the regulation of the immune response and inflammation. It also inhibits the activity of the enzyme cereblon, which is involved in the degradation of the transcription factor Ikaros. This results in the accumulation of Ikaros, which plays a role in the regulation of gene expression and cell differentiation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione have been extensively studied. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to activate the production of anti-inflammatory cytokines such as IL-10. It also inhibits the proliferation of cancer cells and induces apoptosis. In addition, it has been shown to have an effect on the immune system by modulating the activity of T cells and B cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione in lab experiments is its well-established synthesis method. It is also a potent inhibitor of NF-κB and cereblon, making it a valuable tool for investigating the role of these proteins in various biological processes. However, one of the limitations is that it has been shown to have off-target effects on other proteins, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on 3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione. One direction is to investigate its potential as a therapeutic agent for diseases such as rheumatoid arthritis, multiple myeloma, and solid tumors. Another direction is to investigate its role in regulating gene expression and cell differentiation. Additionally, the off-target effects of 3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione should be further investigated to better understand its mechanism of action and potential limitations in lab experiments.
Aplicaciones Científicas De Investigación
3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione has been widely used in scientific research due to its anti-inflammatory, immunomodulatory, and anti-cancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to activate the production of anti-inflammatory cytokines such as IL-10. It has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis. Therefore, it has been investigated as a potential therapeutic agent for various diseases such as rheumatoid arthritis, multiple myeloma, and solid tumors.
Propiedades
Número CAS |
163886-93-9 |
|---|---|
Nombre del producto |
3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione |
Fórmula molecular |
C13H11BrN2O2 |
Peso molecular |
307.14 g/mol |
Nombre IUPAC |
3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H11BrN2O2/c1-16-12(17)5-9(13(16)18)10-6-15-11-3-2-7(14)4-8(10)11/h2-4,6,9,15H,5H2,1H3 |
Clave InChI |
GQURESRVCLILCO-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CC(C1=O)C2=CNC3=C2C=C(C=C3)Br |
SMILES canónico |
CN1C(=O)CC(C1=O)C2=CNC3=C2C=C(C=C3)Br |
Sinónimos |
3-(5-bromo-1H-indol-3-yl)-N-methylsuccinimide |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

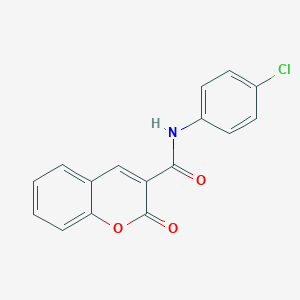
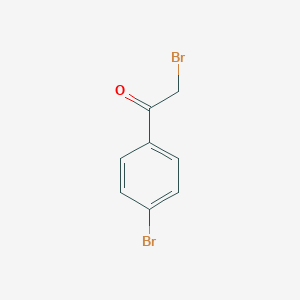
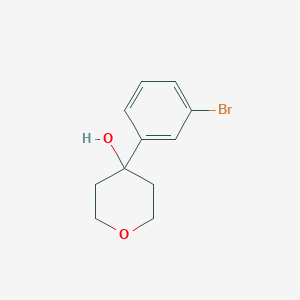
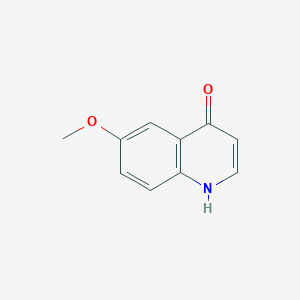
![Ethyl imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B189884.png)
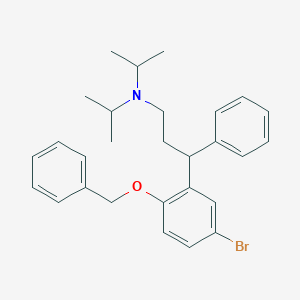
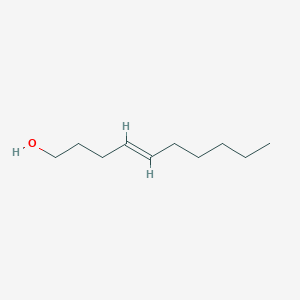
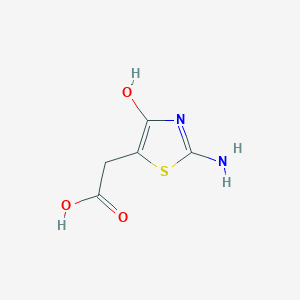
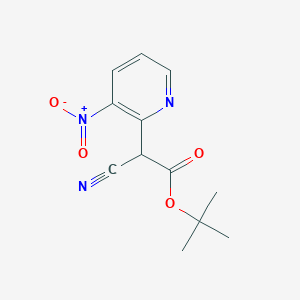
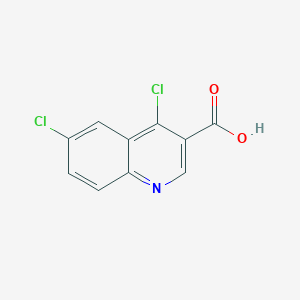
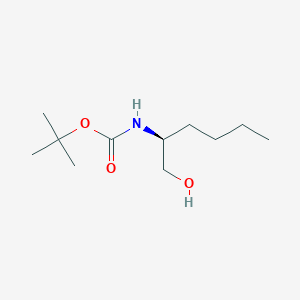
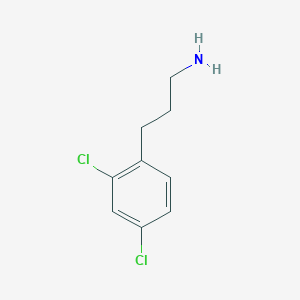

![1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid](/img/structure/B189903.png)